Cas no 106991-88-2 (Ethanone, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]bis-)
106991-88-2 structure
Product Name:Ethanone, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]bis-
CAS-nummer:106991-88-2
MF:C28H22O4
MW:422.471888065338
CID:1185286
PubChem ID:15044677
Update Time:2025-04-20
Ethanone, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]bis-
- 1-[4-[4-[4-(4-acetylphenoxy)phenyl]phenoxy]phenyl]ethanone
- 106991-88-2
- 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)
- DTXSID40567460
- SCHEMBL9789228
-
- Inchi: 1S/C28H22O4/c1-19(29)21-3-11-25(12-4-21)31-27-15-7-23(8-16-27)24-9-17-28(18-10-24)32-26-13-5-22(6-14-26)20(2)30/h3-18H,1-2H3
- InChI-sleutel: JFRCYGBRSFUSNF-UHFFFAOYSA-N
- LACHT: O(C1C=CC(C(C)=O)=CC=1)C1C=CC(=CC=1)C1C=CC(=CC=1)OC1C=CC(C(C)=O)=CC=1
Berekende eigenschappen
- Exacte massa: 422.15186
- Monoisotopische massa: 422.15180918g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 7
- Complexiteit: 545
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6
- Topologisch pooloppervlak: 52.6Ų
Experimentele eigenschappen
- PSA: 52.6
Ethanone, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]bis- Gerelateerde literatuur
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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